5-Butyl-2,3-dihydro-1H-indene

Description

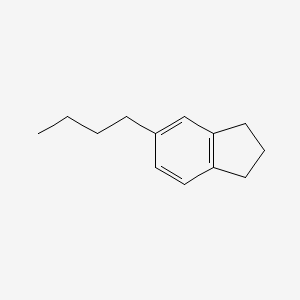

5-Butyl-2,3-dihydro-1H-indene is a bicyclic organic compound comprising a benzene ring fused to a partially saturated cyclopentane ring (indane scaffold) with a butyl substituent at the 5-position. Its molecular formula is C₁₃H₁₈, and its structure combines aromatic and aliphatic characteristics, allowing for diverse chemical modifications.

Properties

CAS No. |

92013-22-4 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

5-butyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C13H18/c1-2-3-5-11-8-9-12-6-4-7-13(12)10-11/h8-10H,2-7H2,1H3 |

InChI Key |

UJGOUXAEHNPLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(CCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 5-butylindene in the presence of a palladium catalyst can yield this compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of indene derivatives on a larger scale. The process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is typically used.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products Formed:

Oxidation: Ketones and alcohols.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated indenes and other functionalized derivatives.

Scientific Research Applications

5-Butyl-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Butyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Effects

The bioactivity of dihydro-1H-indene derivatives is highly dependent on substituent type, position, and electronic properties:

- However, its bulky nature may reduce solubility or sterically hinder target interactions . 4-Hydroxy-3-Methoxyphenyl (Compound 12d): This substituent, found in tubulin polymerization inhibitors, demonstrated 78.82% inhibition of cell proliferation at 0.1 µM, attributed to EDG stabilization of protein-ligand interactions . 5-Methyl Derivative: Smaller EDGs like methyl (C₁₀H₁₂) improve metabolic stability but offer weaker activity compared to bulkier substituents .

- 5-Bromo-2-Methyl Derivative (C₁₀H₁₁Br): Bromine’s steric and electronic effects may disrupt tubulin binding, as seen in , where EWGs generally underperformed EDGs .

2.2 Bioactivity Profiles

- Antiproliferative Activity : Compounds with EDGs on the B ring (e.g., 12d, 12q) showed superior activity over EWGs, suggesting that 5-butyl derivatives could similarly inhibit tubulin polymerization if optimized .

- Anti-Inflammatory Effects : Natural derivatives like diaporindene A (IC₅₀ = 4.2 µM) highlight the scaffold’s versatility, though substituent polarity (e.g., benzodioxan) plays a critical role .

2.3 Physicochemical Properties

- Lipophilicity: The butyl group increases logP compared to methyl (C₁₀H₁₂) or ethyl analogs, enhancing membrane permeability but risking poor aqueous solubility . Polar substituents (e.g., 5-amino-4-bromo derivative, C₉H₉BrN) balance lipophilicity but may reduce CNS penetration .

Synthetic Accessibility :

2.4 Industrial and Forensic Relevance

- Butyl derivatives lacking polar groups may evade detection in standard screens .

- Material Science: Complex derivatives like 2,3-Dihydro-β,1,1,2,3,3-hexamethyl-1H-indene-5-ethanol (C₁₇H₂₆O) demonstrate applications in polymer chemistry, though butyl analogs are less explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.